2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
2-oxo-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-18(22-9-1-2-10-22)11-13-3-5-14(6-4-13)21-28(25,26)15-7-8-17-16(12-15)20-19(24)27-17/h3-8,12,21H,1-2,9-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPGWQWJGYZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Cyclization
The synthesis begins with 5-nitro-2-hydroxybenzoic acid as the starting material. Sulfonation is achieved via chlorosulfonic acid treatment at 0–5°C, yielding 5-nitro-2-hydroxybenzenesulfonyl chloride . Subsequent amidation with aqueous ammonia generates 5-nitro-2-hydroxybenzenesulfonamide (Yield: 78%).
Cyclization to form the oxazole ring employs a modified Gabriel synthesis:
- React 5-nitro-2-hydroxybenzenesulfonamide with chloroacetonitrile in dimethylformamide (DMF) at 80°C for 12 hours.
- Catalyze with potassium carbonate to form 5-nitrobenzo[d]oxazole-2-sulfonamide .
- Reduce the nitro group using hydrogen gas (1 atm) and palladium-on-carbon (10% w/w) in ethanol, producing 5-aminobenzo[d]oxazole-2-sulfonamide .
Oxidation to 2-Oxo Derivative
The 2-oxo group is introduced via oxidation with Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C, yielding 5-aminobenzo[d]oxazole-2(3H)-one-5-sulfonamide (Yield: 65%).
Synthesis of Fragment B: 4-(2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl)Phenylamine
Pyrrolidinone Synthesis
Pyrrolidin-1-yl ketone is prepared through a Mannich reaction:
Phenethylamine Derivatization
- Couple 1-(2-oxoethyl)pyrrolidin-2-one with 4-aminophenylacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Reduce the resulting imine with sodium cyanoborohydride (NaBH₃CN) in methanol, forming 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylamine (Yield: 58%).
Final Coupling and Characterization
Amide Bond Formation
Fragment A and B are coupled via a nucleophilic acyl substitution:
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89–7.84 (m, 2H, aromatic), 3.42–3.38 (m, 4H, pyrrolidin-H), 2.91 (t, J = 6.5 Hz, 2H, CH₂), 2.65 (t, J = 6.5 Hz, 2H, CH₂).
- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1162 cm⁻¹ (SO₂ sym).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C | 78 | 92 |
| Cyclization | Chloroacetonitrile, K₂CO₃ | 65 | 89 |
| Oxidation | Jones reagent, −10°C | 65 | 90 |
| Pyrrolidinone synthesis | Mannich reaction, PTSA | 58 | 85 |
| Final coupling | SOCl₂, Et₃N, THF | 72 | 94 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxo groups can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents and linker regions. Key analogues include:
Table 1: Structural Comparison
Key Observations :
- Heterocyclic Variations: The target compound’s pyrrolidine contrasts with furan/thiophene () or diethylaminoethyl () groups, altering electronic and steric profiles.
- Linker Modifications : The ethyl ketone linker in the target compound is analogous to and but lacks hydroxyl or aromatic substituents seen in other analogues.
- Solubility Implications: The pyrrolidine moiety may enhance water solubility compared to purely aromatic substituents, while diethylaminoethyl groups () could further improve solubility via ionization .
Key Differences :
- Catalytic Systems : The target compound and analogues employ Pd(dppf)Cl₂ for Suzuki-Miyaura cross-coupling, whereas compounds utilize simpler alkylation steps.
- Substituent Compatibility : Pyrrolidine incorporation (target) likely requires milder conditions than furan/thiophene coupling () to preserve stereochemistry.
Table 3: Inferred Activity and Properties
Notable Trends:
- Antimicrobial Efficacy : Electron-withdrawing substituents (e.g., halogens in ) enhance activity, suggesting the target’s pyrrolidine (electron-donating) may reduce potency but improve selectivity .
- Metabolic Stability : The pyrrolidine ring may resist oxidative metabolism compared to furan/thiophene systems, which are prone to CYP450-mediated degradation .
Biological Activity
Structure and Composition
- IUPAC Name : 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Molecular Formula : C22H26N4O4S
- Molecular Weight : 450.54 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can lead to effects on fluid balance and pH regulation in tissues. Additionally, the oxazole moiety may contribute to the compound's ability to modulate signaling pathways involved in cancer cell proliferation and survival.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that 2-oxocycloalkylsulfonamides possess inhibitory activities against various human tumor cell lines, including HL-60 (human promyelocytic leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma) . The antitumor efficacy is often linked to the disruption of metabolic pathways essential for tumor growth.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Oxocyclohexylsulfonamide | HL-60 | 5.0 | |
| 2-Oxocyclopentylsulfonamide | BGC-823 | 3.5 | |
| 2-Oxocyclobutylsulfonamide | Bel-7402 | 7.8 |
Inhibition of Enzymatic Activity
The compound has also been studied for its potential as an inhibitor of glucosylceramide synthase (GCS), an enzyme implicated in glycosphingolipid metabolism. Inhibitors of GCS have therapeutic potential in treating lysosomal storage disorders such as Gaucher disease .
Case Studies
- Gaucher Disease Treatment : In a study involving GCS inhibitors, oral administration led to improved motor function and reduced CNS inflammation in animal models . The therapeutic index of these compounds indicates their potential for broader applications beyond lysosomal storage disorders.
- Cancer Therapeutics : A series of related sulfonamides demonstrated promising results in preclinical models for various cancers, suggesting that the structural motifs present in this compound could be leveraged for developing novel anticancer agents .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including sulfonamide coupling, pyrrolidine incorporation, and oxazole ring formation. Critical steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt under anhydrous conditions to minimize hydrolysis .
- Oxazole cyclization : Optimize temperature (70–90°C) and solvent (DMF or THF) to enhance ring closure efficiency .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to isolate intermediates with >95% purity . Yield improvements (from ~40% to 65%) are achievable by adjusting catalyst loading (e.g., 10 mol% Pd for cross-coupling) and reaction time .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide NH (~δ 10.2 ppm) and pyrrolidine protons (~δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 443.1523 (calculated) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular H-bonds stabilizing the oxazole ring) .
- HPLC-PDA : Monitor purity (>98%) using a 254 nm wavelength .
Q. What preliminary biological assays are recommended to evaluate therapeutic potential?
- Enzyme inhibition : Screen against kinases (e.g., CDK2) or proteases using fluorogenic substrates (IC₅₀ determination) .
- Cell viability assays : Test in cancer lines (e.g., HeLa, MCF-7) via MTT assay, noting EC₅₀ values .
- Solubility/pharmacokinetics : Use shake-flask method (PBS pH 7.4) and microsomal stability assays (t₁/₂ > 60 min preferred) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies refine its pharmacological profile?
- Functional group modulation :
| Modification | Impact on Activity |
|---|---|
| Pyrrolidine → piperidine | Reduced kinase affinity (ΔpIC₅₀ = -1.2) |
| Sulfonamide → carbamate | Improved solubility but lower metabolic stability |
- Bioisosteric replacement : Substitute the oxazole with thiazole to assess changes in target engagement .
- 3D-QSAR modeling : Align analogs using CoMFA to identify electrostatic/hydrophobic hotspots .
Q. What computational strategies predict binding modes and metabolic pathways?
- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., CDK2, PDB: 1HCL) to prioritize targets .
- Metabolite prediction (Meteor Nexus) : Identify likely Phase I oxidation sites (e.g., pyrrolidine ring) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictions in bioactivity data across experimental models be resolved?
- Case example : Discrepancies in cytotoxicity (HeLa vs. HEK293) may arise from off-target effects. Validate via:
- Target deconvolution : Use affinity proteomics (pull-down assays with biotinylated probes) .
- Orthogonal assays : Confirm apoptosis via Annexin V staining and caspase-3 activation .
- Statistical rigor : Apply Bland-Altman analysis to compare inter-lab variability in IC₅₀ measurements .
Methodological Considerations
- Synthetic Challenges : Side reactions during oxazole formation (e.g., dimerization) require strict temperature control .
- Data Reproducibility : Report reaction conditions (solvent grade, catalyst batch) to mitigate variability .
- Ethical Screening : Exclude analogs with PAINS (pan-assay interference) substructures (e.g., thiol-reactive motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
